(+)-Dropropizine

Description

Classification as a Non-Opioid Antitussive Agent

Dropropizine (B1670954), as a racemic mixture, is classified as a peripherally acting non-opioid antitussive agent. patsnap.comresearchgate.netnih.gov Its mechanism of action involves the inhibition of cough reflexes through its effect on peripheral receptors in the respiratory tract, rather than interacting with opioid receptors in the central nervous system (CNS). patsnap.cominformahealthcare.com However, research has revealed that the antitussive properties are not equally distributed between its two stereoisomers. google.com

The antitussive activity is primarily attributed to the S(-)-enantiomer, levodropropizine (B346804). google.comopenaccesspub.org Conversely, the R(+)-enantiomer, (+)-Dropropizine, has been identified as having a notably lower antitussive effect and is instead associated with mild sedative properties. google.com This distinction is crucial, as it separates the therapeutic action from certain side effects observed with the racemic mixture.

Historical Context of Antitussive Research Involving this compound

The therapeutic use of dropropizine in its racemic form (a 1:1 mixture of both enantiomers) dates back several decades, with its initial patent registered in Belgium. google.com For a considerable period, it was used clinically as a cough suppressant. google.com

A significant development in the research of this compound occurred in the late 1980s with the successful separation and characterization of its individual enantiomers: the laevorotatory (S(-)) isomer and the dextrorotatory (R(+)) isomer. informahealthcare.comipinnovative.com This separation led to the surprising discovery that the two isomers possessed distinct pharmacological and therapeutic features. google.com Subsequent research focused on elucidating these differences. Studies revealed that the laevorotatory isomer, levodropropizine, retained the antitussive efficacy of the racemic mixture but with a significantly reduced impact on the central nervous system. google.comunimelb.edu.au In contrast, the dextrorotatory isomer, this compound, was found to be the primary contributor to the sedative effects seen with the racemic compound. google.com This discovery marked a pivotal moment, shifting the therapeutic focus to the levodropropizine isomer for cough suppression.

Relationship and Comparative Studies with Levodropropizine (S(-)-Enantiomer)

This compound and Levodropropizine are enantiomers, meaning they are mirror images of each other with the same chemical formula but a different three-dimensional arrangement. google.com this compound is the (R)-enantiomer, while Levodropropizine is the (S)-enantiomer. ipinnovative.comontosight.airesearchgate.net This stereochemical difference results in distinct biological activities.

Comparative studies have consistently demonstrated that Levodropropizine is the active antitussive agent, while this compound is linked to CNS depressant effects. google.comnih.gov Animal models showed that levodropropizine has antitussive activity similar to the racemic mixture but with considerably lower CNS depressant effects. nih.gov A study in healthy human volunteers confirmed that levodropropizine has a more favorable pharmacodynamic profile regarding CNS effects compared to the racemic dropropizine. unimelb.edu.au

A pharmacokinetic study conducted in rats indicated that the disposition of the dropropizine enantiomers is not stereoselective, and no chiral inversion (conversion of one enantiomer to the other) occurs in the body. researchgate.netnih.gov

Interactive Data Table: Comparison of Enantiomer Properties

| Property | This compound (Dextrodropropizine) | Levodropropizine |

| Primary Activity | Mild Sedative google.com | Antitussive google.comipinnovative.com |

| Stereochemistry | (R)-enantiomer ipinnovative.comontosight.ai | (S)-enantiomer ipinnovative.comnih.gov |

| CNS Effects | Contributes to CNS depression/sedation google.comunimelb.edu.au | Markedly lower CNS depressant effects google.comopenaccesspub.orgunimelb.edu.au |

Interactive Data Table: Findings from Banderali et al. (1995) Comparative Study nih.gov

| Treatment Group | Efficacy Outcome | Incidence of Somnolence |

| Levodropropizine | Statistically significant decrease in cough frequency and nocturnal awakenings. nih.gov | 5.3% nih.gov |

| Dropropizine (Racemic) | Statistically significant decrease in cough frequency and nocturnal awakenings. nih.gov | 10.3% nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

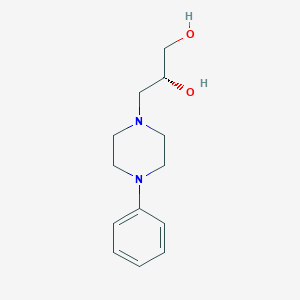

(2R)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVWPYVOOKLBCG-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CO)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C[C@H](CO)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030215 | |

| Record name | (+)-Dropropizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99291-24-4 | |

| Record name | Dropropizine S-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099291244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Dropropizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DROPROPIZINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS5K818KA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of + Dropropizine Antitussive Action

Peripheral Mechanisms of Antitussive Action

(+)-Dropropizine, also known as Levodropropizine (B346804), primarily exerts its antitussive effects through actions outside of the central nervous system. wikipedia.orgnih.govtandfonline.com Its mechanism is centered on the modulation of sensory pathways in the respiratory tract. openaccesspub.orgncats.io

Inhibition of Sensory Receptors in the Respiratory Tract

The cough reflex is initiated by the stimulation of sensory receptors in the respiratory tract. patsnap.com this compound is believed to act by inhibiting these sensory nerve endings. patsnap.compatsnap.com This inhibitory action at the peripheral level helps to reduce the sensitivity of the cough reflex to irritants. patsnap.com By targeting these receptors, the drug can diminish the signals sent to the brain that would otherwise trigger a cough. patsnap.com

Action on Sensory Nerve Endings

Research indicates that this compound interferes with the activation of peripheral sensory nerve endings. targetmol.comtoku-e.com This interference is a key component of its cough-suppressing ability. targetmol.com The drug acts on the afferent conductors of the cough reflex, which are the nerve pathways that carry sensory information from the respiratory tract to the central nervous system. nih.govtandfonline.com

Inhibition of Vagal C-Fiber Activation

A significant aspect of this compound's mechanism is its inhibitory effect on vagal C-fiber activation. biolifesas.orgipinnovative.comresearchgate.net Vagal C-fibers are sensory nerves involved in the genesis of the cough reflex. biolifesas.org Studies in animal models have demonstrated that levodropropizine can effectively inhibit these C-fibers. biolifesas.orgresearchgate.net In anesthetized cats, for instance, levodropropizine was shown to markedly reduce the activation of C-fibers and abolish the associated reflexes. researchgate.netd-nb.infonih.gov The inhibitory effect on the C-fiber response to chemical stimuli like phenylbiguanide (B94773) was significant, suggesting this is a primary mode of its antitussive action. nih.govselleckchem.com Specifically, the inhibition was found to be around 50% in pulmonary C-fibers and 25% in non-pulmonary fibers. nih.gov

Modulation of Sensory Neuropeptides Involved in Cough Reflex

This compound's peripheral action is also linked to the modulation of sensory neuropeptides within the respiratory tract. openaccesspub.orgncats.ionih.gov It has been shown to inhibit the release of neuropeptides from C-fibers in vitro. openaccesspub.orgncats.ioresearchgate.netd-nb.infoall-imm.comresearchgate.net These neuropeptides, such as substance P and bradykinin (B550075), play a role in the inflammatory and irritant responses that can lead to coughing. researchgate.netmdpi.com By modulating the levels of these neuropeptides, this compound can reduce the activation of sensory neurons and decrease the cough response. mdpi.commedchemexpress.commedchemexpress.com

Antagonism of Transient Receptor Potential Vanilloid 1 (TRPV1) Receptors

Some evidence suggests that dropropizine (B1670954) may act as an antagonist of Transient Receptor Potential Vanilloid 1 (TRPV1) receptors. patsnap.com These receptors are known to mediate responses to irritants and are considered potential "cough receptors". patsnap.comcore.ac.uk By blocking TRPV1 receptors, dropropizine could prevent the activation of the cough reflex at its source within the respiratory tract. patsnap.com While TRPV1 antagonism is an attractive target for antitussive agents, and some antagonists have shown effects on capsaicin-induced cough, the direct and definitive role of this mechanism in the clinical efficacy of this compound requires further investigation. nih.gov

Central Nervous System Engagement and Differentiation

A key differentiator for this compound is its limited engagement with the central nervous system (CNS). wikipedia.orgaksci.com Unlike opioid antitussives such as codeine and dextromethorphan (B48470) that act on the cough center in the brain, this compound's primary site of action is peripheral. patsnap.compatsnap.comd-nb.info This is advantageous as it avoids many of the CNS-related side effects associated with centrally-acting agents, including sedation and respiratory depression. wikipedia.orgresearchgate.net

Table 1: Summary of Mechanistic Findings for this compound

| Mechanism | Description | Key Findings |

|---|---|---|

| Inhibition of Sensory Receptors | Acts on sensory nerve endings in the respiratory tract to reduce sensitivity to irritants. | Reduces the cough reflex at its peripheral origin. patsnap.compatsnap.com |

| Action on Sensory Nerve Endings | Interferes with the activation of afferent nerve pathways carrying cough-inducing signals. | Inhibits the transmission of signals from the respiratory tract to the CNS. nih.govtandfonline.comtargetmol.com |

| Inhibition of Vagal C-Fibers | Specifically inhibits the activation of vagal C-fibers, which are crucial in the cough reflex. | Markedly reduces C-fiber activation and associated reflexes in animal models. biolifesas.orgresearchgate.netnih.gov |

| Modulation of Sensory Neuropeptides | Inhibits the release of neuropeptides like substance P and bradykinin from C-fibers. | Decreases the activation of sensory neurons, leading to a reduced cough response. openaccesspub.orgmdpi.com |

| TRPV1 Receptor Antagonism | Potential antagonism of TRPV1 receptors, which respond to irritant stimuli. | May prevent activation of the cough reflex at the receptor level. patsnap.com |

| CNS Differentiation | Primarily acts peripherally with minimal CNS engagement. | Lacks the sedative and respiratory depressant side effects of centrally-acting antitussives. wikipedia.orgall-imm.com |

Compound Names Mentioned:

this compound (Levodropropizine)

Bradykinin

Capsaicin

Codeine

Dextromethorphan

Dihydrocodeine

Dropropizine

Phenylbiguanide

Substance P

Comparative Analysis with Centrally-Acting Antitussives

Studies comparing dropropizine and its levo-isomer with centrally-acting antitussives like codeine, cloperastine, and dextromethorphan have provided significant insights into its efficacy. In animal models, the antitussive activity of levodropropizine against cough induced by peripheral stimuli was found to be comparable to or greater than that of dropropizine and cloperastine. berkoilac.com.tr However, its potency on cough induced by central stimulation was markedly lower than codeine. berkoilac.com.tr

Clinical meta-analyses have demonstrated that levodropropizine is a highly effective antitussive in both adult and pediatric populations, showing statistically significant better outcomes in reducing cough intensity, frequency, and nocturnal awakenings compared to central antitussive drugs. biolifesas.orgoatext.comresearchgate.netnih.gov In one study involving children, cough resolution was higher with levodropropizine (47%) compared to central antitussives (28%). researchgate.net Another trial comparing levodropropizine to dextromethorphan in children with bronchitis found that levodropropizine provided a more significant reduction in cough frequency and severity. openaccesspub.orgoatext.com Similarly, in adults, levodropropizine demonstrated a faster onset of action and greater reduction in night awakenings than dextromethorphan. openaccesspub.org

| Comparator Agent | Study Population | Key Finding | Reference |

|---|---|---|---|

| Central Antitussives (e.g., Codeine, Cloperastine) | Children | Higher percentage of cough resolution with Levodropropizine (47% vs. 28%). | researchgate.net |

| Dextromethorphan | Children with Bronchitis | Levodropropizine showed significantly greater reduction in cough frequency and severity. | openaccesspub.orgoatext.com |

| Dextromethorphan | Adults | Levodropropizine had a faster onset of action and better effect on reducing night awakenings. | openaccesspub.org |

| Dropropizine (racemate) | Children | Both were effective in reducing cough frequency and nighttime awakenings, with no significant difference between them. | biolifesas.orgoatext.comnih.gov |

Assessment of Central Sedative Effects

A key differentiating feature of the dropropizine molecule, particularly the levo-isomer, is its reduced impact on the central nervous system (CNS). While racemic dropropizine can cause drowsiness, levodropropizine was developed because it retains the antitussive activity with weaker central sedative effects. openaccesspub.orgresearchgate.net Clinical trials have confirmed this distinction. In a comparative study, sleepiness was reported twice as frequently in children treated with racemic dropropizine compared to those treated with levodropropizine (10.3% vs. 5.3%). biolifesas.org This reduced sedative profile is attributed to its limited ability to cross the blood-brain barrier. patsnap.com At therapeutic doses, levodropropizine has been shown not to affect EEG patterns or psychomotor functions. berkoilac.com.tr

Absence of Respiratory Depression

Unlike opioid-based antitussives such as codeine, which can cause respiratory depression, this compound and its levo-isomer are characterized by the absence of this significant adverse effect. patsnap.comwikipedia.org Studies in patients with chronic respiratory failure have demonstrated that levodropropizine does not depress the central regulation of respiration, either during spontaneous breathing or in response to hypercapnia. berkoilac.com.tr This favorable safety profile makes it a suitable alternative to opioid antitussives, especially in vulnerable populations. openaccesspub.org

Investigation of Effects on Medullary Cough Center

The primary mechanism of this compound is centered on the peripheral nervous system, not the medullary cough center in the brainstem. patsnap.compatsnap.comncats.io While centrally-acting antitussives directly suppress the cough reflex at the level of the medulla oblongata, dropropizine's effect is mediated by inhibiting afferent nerve endings in the larynx and tracheobronchial tree. patsnap.comontosight.ai This peripheral action prevents the transmission of irritant signals that would otherwise trigger the cough reflex in the brain. patsnap.com Levodropropizine, the levo-isomer, is specifically noted for having no action in the central nervous system. wikipedia.org

Ancillary Pharmacological Activities

Beyond its primary antitussive function, this compound exhibits other pharmacological effects that may contribute to its therapeutic profile.

Bronchodilator Effects

Histamine (B1213489) H1-Receptor Affinity and Antiallergic Activity

Investigations into the receptor binding profile of dropropizine have explored its interaction with histamine receptors. Levodropropizine is described as a histamine receptor inhibitor and does not show affinity for H1-histamine receptors. clinicaltrials.govmedchemexpress.com However, some studies suggest that its mechanism may involve an inhibitory effect on H1-histaminic receptors. openaccesspub.org Histamine H1-receptor antagonists block the action of histamine, a key mediator in allergic reactions, thereby reducing symptoms like pruritus, vasodilation, and bronchoconstriction. medscape.comwikipedia.org The potential antiallergic activity of dropropizine could contribute to its effectiveness in coughs associated with allergic conditions. wikipedia.org

Alpha-Adrenergic Receptor Affinity

Research into the broader pharmacological profile of dropropizine and its isomers has revealed an interaction with the adrenergic system. Specifically, studies have demonstrated that the levo-enantiomer, levodropropizine, possesses an affinity for alpha-adrenergic receptors. researchgate.net This finding was established through receptor binding studies which excluded interactions with beta-adrenergic, muscarinic, and opiate receptors. researchgate.net The affinity for alpha-adrenergic receptors was also substantiated in tests on isolated organ preparations. researchgate.net

The racemate, dropropizine, is also noted to have an affinity for alpha-adrenergic receptors, which has been suggested as a potential contributor to its central nervous system (CNS) depressant effects. google.comgoogle.com A key study by Giani et al. in 1988 identified this characteristic as part of a broader pharmacological screening of phenylpiperazinepropane derivatives. google.comgoogle.com While the primary antitussive action of dropropizine is peripheral, this interaction with central alpha-adrenergic receptors may explain some of the compound's other pharmacological behaviors. google.com

| Compound | Receptor Target | Observed Finding | Reference |

|---|---|---|---|

| Levodropropizine | Alpha-Adrenergic Receptors | Confirmed affinity in receptor binding and isolated organ studies. | researchgate.net |

| Dropropizine (Racemate) | Alpha-Adrenergic Receptors | Affinity may be related to CNS depressant effects. | google.comgoogle.com |

Local Anesthetic Properties

In addition to its primary antitussive mechanism, dropropizine exhibits mild local anesthetic activity. medchemexpress.comnih.gov This property is consistent with its peripheral mode of action, which involves suppressing the activation of sensory nerve endings within the respiratory tract. medchemexpress.com The mechanism of local anesthetics typically involves the blockade of voltage-gated sodium channels within neuronal membranes. nih.govuomustansiriyah.edu.iqnih.gov By inhibiting these channels, local anesthetics prevent the influx of sodium ions necessary for the depolarization and propagation of nerve impulses, thereby blocking signal transmission. nih.govnih.gov

| Property | General Characteristic of Local Anesthetics | Finding for Dropropizine | Reference |

|---|---|---|---|

| Mechanism | Blockade of voltage-gated sodium channels. nih.govuomustansiriyah.edu.iq | Exhibits mild local anesthetic activity, implying a similar mechanism. medchemexpress.comnih.gov | |

| Site of Action | Applied locally to nerve tissue to block conduction. uomustansiriyah.edu.iq | Acts on peripheral sensory nerves in the respiratory tract. medchemexpress.com | |

| Effect | Prevents generation and conduction of nerve impulses. nih.gov | Inhibits afferent signal transmission of the cough reflex. medchemexpress.com |

Preclinical Research and Animal Model Studies

In Vitro Pharmacological Studies

In vitro studies provide foundational knowledge on a compound's interaction with cellular systems, offering insights into its potential biological activity and safety at a cellular level.

For the evaluation of Dropropizine (B1670954), which contains the (+)-isomer, researchers have utilized specific, well-established cell lines to assess genotoxicity and mutagenicity. The primary cell lines selected for these evaluations were Chinese hamster V79 cells and human EUE cells. selleckchem.comresearchgate.net These cell lines are standard choices in toxicology and cancer research for screening the potential of a substance to cause genetic mutations or chromosomal damage. nih.gov Studies on the racemic form of Dropropizine in these cell lines were designed to detect any mutagenic or clastogenic effects. selleckchem.comresearchgate.net

Investigations into the effects of racemic Dropropizine on cellular processes have focused on key indicators of cytotoxicity and genotoxicity. Assays included the inhibition of DNA synthesis, alkaline elution of DNA to detect DNA damage, and the monitoring of cell growth and division. researchgate.net The results from these studies indicated that Dropropizine did not exhibit mutagenic or clastogenic effects in either the Chinese hamster V79 or human EUE cell lines. selleckchem.comresearchgate.net In direct comparison, other drugs tested in the same studies, such as mazindol and lithium carbonicum, did show levels of genotoxic response. researchgate.net This suggests that the Dropropizine racemate, and by extension the (+)-Dropropizine component, does not adversely impact these fundamental cellular mechanisms under the tested in vitro conditions. selleckchem.com

Cell Line Selections for Activity and Safety Evaluations

In Vivo Pharmacological Studies

In vivo studies are critical for understanding the pharmacological effects of a compound within a complex living organism. For antitussive agents, this involves using animal models that can replicate the human cough reflex.

The preclinical assessment of antitussive drugs relies on various animal models where a cough reflex can be reliably induced and measured. The most frequently used species in this research are guinea pigs, cats, and rabbits. sci-hub.sefrontiersin.orgresearchgate.net

Several methods are employed to induce coughing:

Chemical Induction: Aerosols of irritants like citric acid or ammonia (B1221849) are used to stimulate cough receptors in the airways, primarily in conscious guinea pigs. sci-hub.setandfonline.com

Mechanical Induction: Direct physical stimulation of the tracheal or laryngopharyngeal mucosa with a probe or catheter is used to elicit a cough reflex, often in anesthetized or conscious cats and rabbits. researchgate.netvfu.cz

Electrical Induction: Electrical stimulation of the vagus nerve or tracheal mucosa can also be used to provoke a cough response in anesthetized animals, including guinea pigs and rabbits. researchgate.net

These models allow researchers to quantify antitussive efficacy by measuring changes in cough frequency, intensity, and latency after administration of a test compound. tandfonline.comresearchgate.net

However, comparative studies reveal that the antitussive activity of the racemic mixture is primarily, if not entirely, due to the Levodropropizine (B346804) isomer. For instance, in studies on rabbits with mechanically stimulated coughs, Levodropropizine was found to be approximately twice as active as the racemic Dropropizine. researchgate.net This finding strongly implies that this compound has minimal to no antitussive activity, and its presence in the racemic mixture effectively dilutes the potency of the active levo-enantiomer. Further studies in anesthetized cats confirmed that Levodropropizine significantly reduces both inspiratory and expiratory cough efforts. physiology.org

When compared to standard antitussive agents, the efficacy of Dropropizine and its isomers varies depending on the animal model and route of administration. The central nervous system (CNS) effects, such as sedation, observed with the racemic mixture are largely attributed to the this compound isomer. nih.govgoogleapis.com Levodropropizine was developed to provide a similar therapeutic benefit with a more favorable safety profile by eliminating the isomer responsible for these side effects. nih.govbiolifesas.org

In guinea pigs, the oral antitussive activity of Levodropropizine was found to be comparable to that of both racemic Dropropizine and the reference opioid antitussive, Codeine. researchgate.netresearchgate.net However, in other models, the potency differences are more apparent. In cats, the antitussive activity of racemic Dropropizine was noted to be significantly lower than that of Codeine. selleckchem.com The consensus from multiple animal studies is that Levodropropizine possesses a potent antitussive effect, while the this compound enantiomer is largely inactive as an antitussive but contributes to CNS side effects. nih.goversnet.org

Investigations into Gastrointestinal Propulsion Effects

Preclinical investigations in animal models have explored the impact of dropropizine, the racemic mixture containing this compound, on the gastrointestinal system. A notable study focused on the effects of orally administered dropropizine racemate on gastrointestinal propulsion in rats. researchgate.netnih.gov In this research, the inhibitory effect of the compound on charcoal propulsion in the intestine was evaluated. nih.gov The findings from these studies suggest that dropropizine has a discernible, though not exhaustive, inhibitory effect on gastrointestinal motility. The maximum inhibition of charcoal propulsion observed with the racemate was approximately 50%. nih.gov

| Preclinical Study: Gastrointestinal Propulsion | |

| Compound Studied | Dropropizine Racemate |

| Animal Model | Rat |

| Parameter Measured | Inhibition of Charcoal Propulsion |

| Key Finding | Maximum inhibition of approximately 50% was observed. nih.gov |

Comprehensive General Pharmacological Profile Assessments in Preclinical Models

The general pharmacological profile of dropropizine has been compared extensively with its levo-isomer, levodropropizine, in a variety of preclinical animal models, including mice, rats, cats, and guinea pigs. researchgate.netgoogle.comnih.gov These assessments provide insight into the broader physiological effects of the racemic mixture, which includes this compound.

Central Nervous System (CNS) Effects: In animal models, dropropizine racemate has been shown to exhibit more pronounced central nervous system depressant effects compared to its levo-isomer. nih.govunimelb.edu.au These sedative effects are thought to be linked to its affinity for certain receptors in the central nervous system. google.com

Cardiovascular and Respiratory Systems: When administered intravenously or intraperitoneally in preclinical studies, dropropizine did not show significant effects on the cardiovascular and respiratory systems. researchgate.netgoogle.com This suggests a favorable profile in terms of its impact on these vital functions at therapeutic concentrations.

| General Pharmacological Profile of Dropropizine Racemate in Preclinical Models | |

| System/Receptor | Observed Effect/Finding |

| Central Nervous System | Exhibits depressant effects. nih.govunimelb.edu.au |

| Cardiovascular System | No significant effects noted. researchgate.netgoogle.com |

| Respiratory System | No significant effects noted. researchgate.netgoogle.com |

| H1-Histaminic Receptors | Shows affinity. researchgate.netgoogle.com |

| Alpha-Adrenergic Receptors | Shows affinity. researchgate.netgoogle.com |

| Beta-Adrenergic Receptors | Interaction excluded. researchgate.netgoogle.com |

| Muscarinic Receptors | Interaction excluded. researchgate.netgoogle.com |

| Opiate Receptors | Interaction excluded. researchgate.netgoogle.com |

Pharmacokinetic Investigations

Absorption Dynamics

Following oral administration, Dropropizine (B1670954) is absorbed from the gastrointestinal tract. google.com The time to reach the maximum plasma concentration (Tmax) for the related compound levodropropizine (B346804), the (S)-enantiomer, is reported to be between 0.6 and 1 hour, indicating rapid absorption. google.comsemanticscholar.org The bioavailability of levodropropizine is estimated to be greater than 75%. google.comdovepress.com After reaching peak concentration, plasma levels are observed to decline in a mono-exponential manner. google.com The antitussive effect is typically observed within one hour of administration. google.comgoogle.com

Table 1: Pharmacokinetic Parameters of Levodropropizine (related compound)

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | > 75% | google.comdovepress.com |

| Tmax (Time to Peak Plasma Concentration) | 0.6 - 1 hour | google.comsemanticscholar.org |

Distribution Profile in Biological Systems

Once absorbed, Dropropizine is distributed throughout the body. google.com It primarily concentrates in the lungs and bronchial tissues, which are its main sites of action. patsnap.com A key characteristic of Dropropizine is that it does not readily cross the blood-brain barrier, which minimizes its effects on the central nervous system. patsnap.com

The volume of distribution (Vd) for the related compound levodropropizine has been reported to be extensive, with a value of 211 ± 46 L, suggesting significant distribution into peripheral tissues. semanticscholar.org The plasma protein binding for levodropropizine is approximately 11-14%. google.com

Metabolic Pathways and Metabolite Identification

The metabolism of Dropropizine primarily occurs in the liver, where it undergoes several biochemical transformations to increase its water solubility, which facilitates its excretion. patsnap.com The main metabolic pathways include hydroxylation of the aromatic ring, N-dealkylation, and degradation of the piperazine (B1678402) moiety. informahealthcare.comresearchgate.netnih.gov

The metabolic processes of Dropropizine involve Cytochrome P450 (CYP) enzymes. patsnap.com These enzymes are crucial for the biotransformation of a wide range of compounds. nih.gov While the specific CYP isozymes involved in (+)-Dropropizine metabolism are not extensively detailed in the provided results, CYP enzymes are known to catalyze reactions such as hydroxylation and N-dealkylation. nih.gov For instance, the hydroxylation of a similar compound, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), is catalyzed by human cytochrome P450-2D6. oup.com

A significant metabolic pathway for Dropropizine is the hydroxylation of its aromatic ring. informahealthcare.comresearchgate.netnih.gov This process introduces a hydroxyl group onto the phenyl ring, leading to the formation of metabolites such as para-hydroxy-dropropizine. informahealthcare.comresearchgate.net This hydroxylated metabolite is a key analyte for detecting Dropropizine intake, particularly in the later phases of excretion. doi.org

N-dealkylation is another important metabolic route for Dropropizine. informahealthcare.comresearchgate.netnih.gov This process involves the removal of an alkyl group from a nitrogen atom, a common reaction for compounds containing tertiary amines. nih.govminia.edu.eg The N-dealkylation of both the parent drug and its hydroxylated metabolite results in the formation of corresponding N-phenylpiperazines. informahealthcare.comresearchgate.netresearchgate.net

The metabolism of Dropropizine also involves the degradation of the piperazine moiety. informahealthcare.comresearchgate.netnih.gov This breakdown of the piperazine ring structure leads to the formation of various metabolites. One of the identified metabolites resulting from this degradation is para-hydroxyaniline. informahealthcare.comresearchgate.net Studies on structurally similar piperazine-derived drugs have also shown that degradation of the piperazine ring is a common metabolic pathway. oup.com

Table 2: Identified Metabolites of Dropropizine

| Metabolite | Metabolic Pathway | Reference |

|---|---|---|

| para-hydroxy-dropropizine | Aromatic Hydroxylation | informahealthcare.comresearchgate.netdoi.org |

| N-phenylpiperazine | N-Dealkylation | informahealthcare.comresearchgate.net |

| para-hydroxy-N-phenylpiperazine | Aromatic Hydroxylation & N-Dealkylation | informahealthcare.comresearchgate.net |

Identification of Specific Metabolites (e.g., para-hydroxy-dropropizine, N-phenylpiperazine)

The metabolism of this compound in humans is a multifaceted process primarily occurring in the liver. patsnap.com It involves several key biochemical transformations to enhance the compound's water solubility, thereby facilitating its elimination from the body. patsnap.com Research has identified the principal metabolic pathways as hydroxylation of the aromatic ring, N-dealkylation of the parent drug and its hydroxyl-metabolite, and degradation of the piperazine moiety. informahealthcare.comresearchgate.netnih.gov

Through these processes, several specific metabolites have been identified in human urine. informahealthcare.comresearchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis has been instrumental in detecting these metabolites. nih.govdoi.org The primary identified metabolites include:

para-hydroxy-dropropizine : This metabolite is formed through the hydroxylation of the aromatic ring of the dropropizine molecule. informahealthcare.comresearchgate.netnih.gov

N-phenylpiperazine : This compound results from the N-dealkylation of both the parent drug and its hydroxylated metabolite. informahealthcare.comresearchgate.netnih.gov

para-hydroxy-N-phenylpiperazine : This metabolite is also formed during the metabolic process. informahealthcare.comresearchgate.net

para-hydroxyaniline : This is another metabolite identified in urine samples. informahealthcare.comresearchgate.net

The cytochrome P450 enzyme system is understood to be involved in these metabolic conversions. patsnap.com In studies involving the levo-isomer, levodropropizine, metabolites such as conjugated levodropropizine and free and conjugated p-hydroxy-levodropropizine have been identified. ipinnovative.commims.com

Identified Metabolites of this compound

| Metabolite Name | Metabolic Pathway | Source |

|---|---|---|

| para-hydroxy-dropropizine | Hydroxylation of the aromatic ring | informahealthcare.comresearchgate.netnih.gov |

| N-phenylpiperazine | N-dealkylation | informahealthcare.comresearchgate.netnih.gov |

| para-hydroxy-N-phenylpiperazine | N-dealkylation and hydroxylation | informahealthcare.comresearchgate.net |

| para-hydroxyaniline | Degradation of the piperazine moiety | informahealthcare.comresearchgate.net |

| Conjugated levodropropizine | Conjugation (for the levo-isomer) | ipinnovative.commims.com |

Pharmacological Activity Assessment of Identified Metabolites

Current research suggests that the metabolites of dropropizine are largely inactive. patsnap.com The primary therapeutic action is attributed to the parent compound. patsnap.comnih.gov

para-hydroxy-dropropizine : While this is a major metabolite, there is no substantial evidence to suggest it possesses significant antitussive activity. nih.govdoi.org

It is important to note that the focus of most studies has been on the peripheral action of the parent drug, this compound, which does not readily cross the blood-brain barrier, minimizing central nervous system effects. patsnap.comwikipedia.org

Excretion Patterns and Elimination Pathways

The elimination of this compound and its metabolites primarily occurs through renal excretion in the urine. patsnap.compatsnap.com The metabolic processes in the liver convert the hydrophobic parent drug into more polar, water-soluble metabolites, which are then more easily filtered by the kidneys. patsnap.comnih.gov

Studies have shown that after oral administration, a significant portion of the administered dose is excreted in the urine. For the levo-isomer, levodropropizine, approximately 35% of the administered dose is recovered in the urine within 48 hours as the unchanged drug and its metabolites. ipinnovative.commims.com Research on dropropizine has detected the parent compound and its metabolites in human urine for up to 32 hours after a single therapeutic dose. informahealthcare.comnih.govdoi.org The parent compound, dropropizine, is more prominent in the earlier phase of excretion, while the hydroxylated metabolite, para-hydroxy-dropropizine, is more prevalent in the later phase. nih.govdoi.org

The half-life of levodropropizine is approximately 1 to 2 hours, indicating rapid elimination from the body. ipinnovative.comnih.gov While the primary route of excretion is renal, biliary excretion can also play a role in the elimination of some drugs, particularly those with a higher molecular weight, which are then excreted in the feces. nih.govnews-medical.net However, for dropropizine, urinary excretion is the main pathway. mims.com

Summary of Excretion Parameters for Levodropropizine

| Parameter | Value | Source |

|---|---|---|

| Primary Excretion Route | Urine | patsnap.compatsnap.com |

| Urinary Excretion (48h) | ~35% of dose (as unchanged drug and metabolites) | ipinnovative.commims.com |

| Detection Window in Urine | Up to 32 hours | informahealthcare.comnih.govdoi.org |

Toxicological Assessments

Acute Toxicity Evaluations

Acute toxicity studies for (+)-Dropropizine have been conducted in various animal models, including rats, mice, and guinea pigs, to determine the potential for adverse effects following a single high dose. These studies assessed both oral and intraperitoneal routes of administration.

The median lethal dose (LD50) is a standardized measure used to indicate the lethal dose of a substance in 50% of the test animals. The LD50 values for this compound vary depending on the animal species and the route of administration.

Oral administration in rats has an LD50 of 887 mg/kg. lgcstandards.com For mice, the oral LD50 is reported as 1281 mg/kg, while in guinea pigs, it is 2493 mg/kg. lgcstandards.com Intraperitoneal administration resulted in lower LD50 values, indicating higher toxicity via this route, with an LD50 of 401 mg/kg in rats and 408 mg/kg in mice. lgcstandards.com The racemic mixture, Dropropizine (B1670954), showed oral LD50 values of 750 mg/kg in rats and 620 mg/kg in mice. caymanchem.com

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | LD50 Value |

|---|---|---|

| Rat | Oral | 887 mg/kg |

| Rat | Intraperitoneal | 401 mg/kg |

| Mouse | Oral | 1281 mg/kg |

| Mouse | Intraperitoneal | 408 mg/kg |

Subchronic and Chronic Toxicity Studies

Subchronic and chronic toxicity studies, which involve repeated-dose administration over a longer period, have been performed in rats and dogs to evaluate the long-term safety of this compound. nih.govresearchgate.netresearchgate.net These studies typically range from 28 days to 12 months and are crucial for identifying target organs for toxicity and establishing a no-observed-adverse-effect level (NOAEL). fda.gov

In both rats and dogs, the maximum tolerated oral dosage was determined to be 24 mg/kg/day. nih.govresearchgate.netresearchgate.net At doses higher than this, dose-related clinical signs were observed. In rats, these signs primarily consisted of salivation and a reduction in food intake and body weight gain. nih.govresearchgate.net In dogs, observed signs included sedation, peripheral vasodilatation, and an increased heart rate. nih.govresearchgate.net

At higher dosages in both species, evidence of liver toxicity was found. nih.govresearchgate.net

Genotoxicity and Mutagenicity Assessments

A battery of tests has been conducted to assess the potential of this compound to cause genetic damage. These assessments are critical for identifying compounds that may be carcinogenic.

A comprehensive set of mutagenicity tests for this compound yielded negative results. nih.govresearchgate.netresearchgate.net The drug is considered to have no mutagenic effects. informahealthcare.com

In Vitro Mutagenicity Assays

In vitro mutagenicity assays are a key component of genotoxicity testing. The Ames test, which uses bacteria to test for gene mutations, is a standard assay. europa.euresearchgate.net For this compound, a range of mutagenicity tests have been conducted and have come back negative. nih.govresearchgate.net The racemic mixture, Dropropizine, was also found to have neither mutagenic nor clastogenic effects in Chinese hamster V79 and human EUE cells. selleckchem.com

Clastogenicity Evaluations

Clastogenicity evaluations assess the potential of a substance to cause structural damage to chromosomes. These tests can be conducted in vitro using mammalian cells or in vivo in rodent hematopoietic cells. europa.eu Studies on the racemic mixture, Dropropizine, showed no clastogenic effects in Chinese hamster V79 and human EUE cells. selleckchem.com

Teratogenicity and Reproductive Toxicity Studies

Studies have been conducted to evaluate the potential of this compound to cause birth defects (teratogenicity) or to impair fertility and reproductive function.

No teratogenic effects were observed in studies with this compound. nih.govresearchgate.netresearchgate.net Furthermore, the compound was found to have no adverse effects on fertility. nih.govresearchgate.netinformahealthcare.com While animal studies have not revealed any specific toxic effects on reproduction or development, it has been noted that the compound can cross the placental barrier in rats. swissmedic.che-lactancia.org In one study, fetal and peri- and post-natal toxic effects, such as a mild delay in body weight increase and growth, were observed in rats, but only at a high dose of 150 mg/kg/day. nih.govresearchgate.nete-lactancia.org

Organ-Specific Toxicity Research (e.g., Hepatic Impacts at Higher Exposures)

Organ-specific toxicity research focuses on adverse effects on particular organs. For this compound, the liver has been identified as a target organ for toxicity at higher exposures.

In subchronic and chronic toxicity studies involving rats and dogs, liver toxicity was observed in both species at higher dosages. nih.govresearchgate.netresearchgate.net In very rare cases in humans, liver dysfunction has been reported as a severe side effect. patsnap.com Therefore, the use of this compound is not recommended for individuals with severe liver impairment. practo.compatsnap.com

Clinical Efficacy and Safety Profile Research

Efficacy Studies in Human Populations

The clinical efficacy of (+)-Dropropizine, also known as Levodropropizine (B346804), has been substantiated through numerous studies, establishing it as a valuable agent in the management of cough. Its peripheral mechanism of action, targeting the inhibition of vagal C fiber activation, distinguishes it from centrally acting antitussives. biolifesas.org

Randomized Controlled Trials and Meta-Analyses on Antitussive Efficacy

Multiple randomized controlled trials (RCTs) and meta-analyses have consistently demonstrated the antitussive efficacy of this compound. A meta-analysis of seven clinical studies, encompassing 1,178 patients, revealed a statistically significant superiority of this compound over control treatments, which included central antitussives like codeine, cloperastine, and dextromethorphan (B48470) (p=0.0015). nih.govnih.govresearchgate.netresearchgate.net This analysis highlighted its effectiveness in both pediatric and adult populations for reducing cough intensity and frequency, as well as nocturnal awakenings. nih.govnih.govresearchgate.netresearchgate.net The heterogeneity test for the efficacy outcome was not statistically significant (p=0.0534), suggesting consistency across the analyzed studies. nih.govnih.govresearchgate.netresearchgate.net

Table 1: Meta-Analysis of this compound Efficacy

| Analysis | Number of Studies | Total Patients | Comparator | Key Finding | p-value |

| Zanasi et al. (Adults & Children) | 7 | 1,178 | Central Antitussives (Codeine, Cloperastine, Dextromethorphan) | Statistically significant better overall antitussive efficacy. nih.govnih.govresearchgate.netresearchgate.net | 0.0015 nih.govnih.govresearchgate.netresearchgate.net |

| De Blasio et al. (Pediatric) | 4 | 780 | Control Treatments | Highly statistically significant difference in overall antitussive efficacy. oatext.com | 0.0044 oatext.com |

Efficacy in the Management of Non-Productive Cough

This compound has demonstrated notable efficacy in the management of non-productive cough. researchgate.netnih.gov In a double-blind, randomized study involving 267 pediatric patients with non-productive cough, both this compound and its racemate, dropropizine (B1670954), led to statistically significant decreases in the frequency of coughing spells and nocturnal awakenings (P < 0.001). nih.govresearchgate.netnih.gov

Furthermore, in a study of 209 adults with moderate non-productive cough, this compound was compared to dextromethorphan. nih.gov Both treatments significantly reduced cough frequency, but this compound demonstrated a faster onset of action. openaccesspub.org A study by Luporini et al. evaluated its efficacy in 140 adults with non-productive cough associated with lung cancer, comparing it to dihydrocodeine. nih.govd-nb.info

Efficacy in Specific Patient Demographics (e.g., Pediatric, Adult)

The efficacy of this compound has been established across different age groups.

Adult Population: In adults with non-productive cough, a randomized trial by Catena et al. involving 209 patients showed that while both this compound and dextromethorphan significantly decreased cough frequency, the onset of action was faster with this compound. openaccesspub.org Another study in 40 adult patients with bronchitis demonstrated the efficacy of this compound against a placebo. nih.govd-nb.info Furthermore, a study on patients with cough associated with lung cancer found this compound to be as effective as dihydrocodeine. sci-hub.se

Table 2: Efficacy of this compound in Pediatric and Adult Populations

| Study | Population | Comparator | Indication | Key Efficacy Outcome | p-value |

| Kim et al. | 77 children (2-3 yrs) | Dextromethorphan | Bronchitis | Significantly higher reduction in cough severity and frequency with this compound. oatext.comopenaccesspub.org | 0.003 oatext.com |

| De Blasio et al. | 433 children (1-15 yrs) | Cloperastine/Codeine | URTI-related Cough | Significantly higher cough resolution with this compound (47% vs 28%). oatext.comopenaccesspub.org | 0.0012 oatext.comopenaccesspub.org |

| Banderali et al. | 258 children (2-14 yrs) | Dropropizine | Non-productive Cough | Significant decrease in cough frequency and nocturnal awakenings with both treatments. nih.govoatext.comresearchgate.net | <0.001 researchgate.netnih.gov |

| Catena et al. | 209 adults | Dextromethorphan | Moderate non-productive cough | Faster onset of action and significant reduction in night awakenings with this compound. openaccesspub.org | N/A |

| Luporini et al. | 140 adults | Dihydrocodeine | Non-productive cough in cancer patients | No significant difference in efficacy. nih.govd-nb.info | N/A |

Quantitative Measures of Cough Reduction (e.g., Frequency, Intensity, Nocturnal Awakenings)

Studies have quantified the reduction in cough parameters with this compound treatment. Meta-analyses have consistently shown a significant reduction in cough frequency, severity, and the number of nocturnal awakenings in both adult and pediatric populations. nih.govnih.govresearchgate.netresearchgate.net

In a study by Banderali et al., both this compound and dropropizine led to a statistically significant decrease in the frequency of coughing spells and nocturnal awakenings (P < 0.001). researchgate.netnih.gov Kim et al. reported a significantly greater reduction in both the severity and frequency of cough with this compound compared to dextromethorphan (p=0.003). nih.govoatext.com De Blasio et al. observed a higher rate of complete cough resolution with this compound (47%) compared to central antitussives (28%). openaccesspub.org

A study focusing on COVID-19 associated non-productive cough found a significant reduction in the severity of daytime cough in the this compound group between baseline and day four (p=0.002). openaccesspub.org

Safety and Tolerability Profile Assessments

Overall Safety Profile and Benefit-Risk Ratio Analyses

This compound is generally considered to have a favorable safety and tolerability profile. patsnap.comresearchgate.net Its peripheral action minimizes the central nervous system side effects commonly associated with opioid cough suppressants. patsnap.com

A meta-analysis by Zanasi et al. concluded that the favorable efficacy results, combined with its good tolerability, reinforce the positive benefit/risk profile of this compound in managing cough in both children and adults. nih.govnih.gov This is particularly important as centrally-acting cough suppressants can be associated with side effects that limit their use. nih.gov

In a comparative study with dropropizine in children, while both were effective, somnolence was reported twice as frequently in the dropropizine group (10.3% vs 5.3%), suggesting a better safety profile for this compound. researchgate.netnih.gov Similarly, a study comparing it to dextromethorphan in adults found that significantly more patients reported adverse events in the dextromethorphan group (12.1%) compared to the this compound group (3.6%) (P<0.05). openaccesspub.org

Toxicological studies have shown that this compound has low acute toxicity and is well-tolerated at therapeutic doses. researchgate.net It does not readily cross the blood-brain barrier, which accounts for its reduced central side effects. patsnap.com

Comparative Tolerability with Other Antitussive Agents

This compound, also known as levodropropizine, generally exhibits a favorable tolerability profile compared to both centrally-acting and other peripherally-acting antitussive agents. ipinnovative.comresearchgate.netdovepress.com Its peripheral mechanism of action, which involves the inhibition of sensory C-fiber activation, is key to its reduced incidence of central nervous system (CNS) side effects. nih.govresearchgate.netmdpi.com

Clinical studies have consistently demonstrated that levodropropizine has a better safety and tolerability profile than central antitussives like codeine, dihydrocodeine, and dextromethorphan. ipinnovative.comresearchgate.netbiolifesas.org The primary advantage is a significantly lower risk of CNS-related adverse events such as drowsiness, sedation, and dependency. researchgate.netmdpi.comopenaccesspub.org

In a double-blind, randomized clinical trial involving 140 adults with nonproductive cough due to lung cancer, the percentage of patients experiencing somnolence was significantly lower in the levodropropizine group (8%) compared to the dihydrocodeine group (22%). ersnet.orgnih.gov Similarly, a comparison with dextromethorphan in 209 adult patients showed that the number of patients with adverse events was significantly higher in the dextromethorphan group (12.1%) than in the levodropropizine group (3.6%). ipinnovative.com Somnolence was reported in 4.6% of patients on levodropropizine versus 10.4% on dextromethorphan. ipinnovative.com

When compared to its racemic form, dropropizine, levodropropizine demonstrates comparable antitussive efficacy but with a lower risk of daytime somnolence. biolifesas.orgnih.gov In a study of 258 children with non-productive cough, somnolence was reported to be twice as frequent in the group receiving dropropizine (10.3%) compared to the levodropropizine group (5.3%). biolifesas.orgnih.govresearchgate.net

While one study comparing levocloperastine (B195437) to levodropropizine reported drowsiness with levodropropizine, other studies confirm levodropropizine's generally low incidence of central adverse events. medscape.com Another comparative trial in patients with chronic cough found that treatment-related adverse events were significantly more frequent in the codeine group than in the levodropropizine group. nih.gov

| Comparator Agent | Key Tolerability Findings | Reference Study Population | Citation |

|---|---|---|---|

| Dihydrocodeine | Significantly lower incidence of somnolence with levodropropizine (8% vs. 22%). | 140 adults with lung cancer | ersnet.orgnih.gov |

| Dextromethorphan | Fewer adverse events with levodropropizine (3.6% vs. 12.1%); lower rate of somnolence (4.6% vs. 10.4%). | 209 adults with non-productive cough | ipinnovative.com |

| Dropropizine | Somnolence was twice as frequent in the dropropizine group (10.3% vs. 5.3%). | 258 children with non-productive cough | biolifesas.orgnih.govresearchgate.net |

| Codeine | Treatment-related adverse events were more frequent with codeine. | 88 patients with chronic cough | nih.gov |

| Clobutinol | Somnolence was experienced with a certain frequency, especially with Clobutinol. | 191 elderly patients with nonproductive cough | researchgate.net |

Analysis of Reported Adverse Events (e.g., Gastrointestinal, Dizziness, Allergic Reactions)

The adverse events associated with this compound are generally infrequent, mild, and transient. ipinnovative.comrwandafda.gov.rw Data gathered from its use in over 30 countries indicate that undesirable effects are very rare. ipinnovative.com When they do occur, symptoms typically resolve after treatment is discontinued. ipinnovative.com

Gastrointestinal Events: Mild gastrointestinal disturbances are among the reported side effects. patsnap.compatsnap.compatsnap.com These can include nausea, vomiting, heartburn, abdominal pain, and diarrhea. nih.govpatsnap.commims.compracto.com Taking the medication with food may help to minimize these effects. patsnap.com In one case of overdose in a 3-year-old child, non-severe abdominal pain and vomiting were reported, which resolved without consequence. e-lactancia.org

Dizziness and CNS-related Events: Dizziness is a possible side effect, though less common than with centrally-acting antitussives. patsnap.compatsnap.compatsnap.com Other neurological effects reported in rare instances include vertigo, tremor, and paresthesia. e-lactancia.org While somnolence can occur, its frequency is notably lower compared to agents like codeine, dextromethorphan, and dropropizine. ipinnovative.comersnet.orgnih.gov This makes it a safer option for individuals who need to remain alert. patsnap.com

Allergic Reactions: Allergic reactions to levodropropizine are rare but can occur. patsnap.compatsnap.com Manifestations may include skin rash, itching, hives, or swelling. patsnap.compatsnap.compatsnap.com An analysis of pharmacovigilance data revealed that allergic reactions such as rash, urticaria, angioedema, and anaphylaxis accounted for a significant portion of reported adverse drug reactions. nih.gov The syrup formulation may contain excipients like methyl-para-hydroxybenzoate and propyl-para-hydroxybenzoate, which are known to potentially cause urticaria and, rarely, delayed reactions like contact dermatitis or immediate reactions involving bronchospasm. rwandafda.gov.rwe-lactancia.org

Other Reported Adverse Events: Other rarely reported adverse events include:

Cardiovascular: Palpitations, tachycardia, and in one reported case, atrial bigeminism. patsnap.come-lactancia.org

General: Asthenia (weakness), fatigue, and weakness of the lower limbs. mims.come-lactancia.org

Psychiatric: Irritability and depersonalization. e-lactancia.org

Respiratory: Dyspnoea and edema of the respiratory tract. e-lactancia.org

| Adverse Event Category | Specific Reported Events | Frequency/Severity | Citation |

|---|---|---|---|

| Gastrointestinal | Nausea, vomiting, diarrhea, abdominal pain, heartburn | Mild, transient | patsnap.compatsnap.compatsnap.commims.com |

| Neurological | Dizziness, somnolence, vertigo, tremor, headache | Somnolence is rare compared to central antitussives | patsnap.commims.come-lactancia.org |

| Allergic | Rash, urticaria, angioedema, anaphylaxis | Rare, but can be serious | nih.govpatsnap.compatsnap.com |

| Cardiovascular | Palpitations, tachycardia, atrial bigeminism (rare case) | Rare | patsnap.come-lactancia.org |

Drug Interactions Research

Investigations into Interactions with Central Nervous System Depressants

The concomitant use of (+)-Dropropizine with central nervous system (CNS) depressants, such as alcohol, sedatives, and tranquilizers, has been a subject of investigation due to the potential for enhanced sedative effects. patsnap.com While this compound is a peripherally acting antitussive, its racemic nature means it contains both the levorotatory (levodropropizine) and dextrorotatory enantiomers. google.com Research suggests that the racemic form possesses a greater potential for CNS depressant effects compared to its levo-isomer. google.comnih.gov

A double-blind, placebo-controlled study in normal volunteers was conducted to assess the enantioselective effects of single oral doses of Levodropropizine (B346804) and this compound on psychomotor functions. nih.gov The administration of 120 mg of this compound was consistently associated with subjective CNS impairment and reduced performance in psychomotor function tests for up to three hours after dosing. nih.gov In contrast, even at a 120 mg dose, Levodropropizine could not be differentiated from placebo in most tests, and a 60 mg dose of Levodropropizine had effects superimposable to those of the placebo. nih.gov This suggests that the dextrorotatory component of the racemic mixture is likely responsible for the observed CNS effects. nih.gov

Animal pharmacology studies on Levodropropizine have shown that it does not potentiate the pharmacological effects of substances acting on the CNS, such as benzodiazepines, alcohol, phenytoin, and imipramine. e-lactancia.org While caution is still advised with the concomitant intake of sedative drugs, especially in sensitive individuals, these findings support the observation of a lower CNS-depressant profile for the levo-isomer. e-lactancia.orgpediatriconcall.com

Table 1: Comparative Effects of this compound and Levodropropizine on Psychomotor Functions

| Treatment Group | Subjective CNS Impairment | Performance in Psychomotor Tests (e.g., recognition time, critical flicker fusion) |

|---|---|---|

| Placebo | Baseline | Baseline |

| Levodropropizine (60 mg) | No significant difference from placebo. nih.gov | No significant difference from placebo. nih.gov |

| This compound (60 mg) | Trend towards detrimental effects, but not significantly different from placebo on most scores. nih.gov | Trend towards detrimental effects, but not significantly different from placebo on most tests. nih.gov |

| Levodropropizine (120 mg) | Trend towards detrimental effects, but not significantly different from placebo on most scores. nih.gov | Trend towards detrimental effects, but not significantly different from placebo on most tests. nih.gov |

Studies on Interactions with Medications Affecting Respiratory Function

A key characteristic of this compound is its peripheral mechanism of action, which distinguishes it from centrally acting opioid antitussives that can cause respiratory depression. wikipedia.org Research indicates that this compound generally does not have a depressive effect on respiratory function or airway clearance mechanisms. google.comwikipedia.org

Studies specifically investigating Levodropropizine have provided further evidence for its respiratory safety profile. Levodropropizine does not suppress respiratory functions or mucociliary clearance. prolekare.czprolekare.cz A clinical study that assessed respiratory responses to a standard CO2 re-breathing test found that, unlike dihydrocodeine, Levodropropizine did not impair the hyperventilatory response to hypercapnia. all-imm.com This finding demonstrates an absence of depression of the central mechanisms that regulate respiratory rhythm, reinforcing the peripheral action and favorable safety profile of Levodropropizine. all-imm.com

Despite this favorable profile, general warnings suggest that this compound should be used cautiously with other medications that can cause respiratory depression, as there is a theoretical potential for the combination to intensify these effects. patsnap.com However, specific clinical studies detailing such interactions with the racemic compound are limited. The combination of opioids and benzodiazepines, both CNS depressants, is known to significantly increase the risk of respiratory depression and fatal overdose. fda.govamegroups.orgnih.gov Given that this compound has some CNS depressant effects, while its levo-isomer has minimal effects, caution is warranted, although the risk is likely lower than with centrally acting agents.

Research on Interactions with Antibiotics and Antifungal Agents

The potential for interactions between this compound and anti-infective agents like antibiotics and antifungals has been considered. Some general statements suggest that certain antibiotics and antifungal medications can interact with the metabolism and efficacy of dropropizine (B1670954). patsnap.com However, specific clinical data for the racemic compound are scarce.

In contrast, clinical studies focusing on Levodropropizine have not found evidence of interactions with antibiotics. nih.govprolekare.czprolekare.cz These studies report that co-administration with various drugs used in treating bronchopulmonary diseases, including antibiotics, did not result in any demonstrable interaction. nih.govprolekare.cz

The discrepancy may arise from the metabolic pathways of the different enantiomers or a lack of specific research on the racemic form. Many drug interactions with antibiotics and azole antifungals are mediated through the inhibition or induction of cytochrome P450 (CYP) enzymes in the liver. nih.govjsstd.org For example, azole antifungals like itraconazole (B105839) and fluconazole (B54011) are known inhibitors of the CYP3A4 enzyme system and can increase the plasma concentrations of drugs metabolized by this pathway, including certain benzodiazepines. jsstd.orgnih.gov Without specific studies on the metabolism of this compound by CYP enzymes and its potential as an inhibitor or inducer, the risk of interaction with antibiotics and antifungals remains largely theoretical but should be considered.

Examination of Interactions with Bronchopulmonary Disease Therapies

Patients with cough often receive multiple medications for underlying respiratory conditions. Therefore, the interaction of this compound with common bronchopulmonary therapies is of clinical importance. Research has primarily been conducted with Levodropropizine, the levorotatory isomer.

Clinical studies have consistently shown that Levodropropizine does not interact with medications frequently used in the treatment of bronchopulmonary diseases. nih.govprolekare.czprolekare.cz These include:

β2-agonists: (e.g., Salbutamol)

Methylxanthines and their derivatives: (e.g., Theophylline)

Corticosteroids: nih.govprolekare.czprolekare.cz

Mucoregulators/Mucolytics: (e.g., Carbocisteine, Ambroxol) prolekare.cz

Antihistamines: nih.govprolekare.cz

This lack of interaction supports the use of Levodropropizine as a complementary therapy in patients with conditions like chronic obstructive pulmonary disease (COPD) or asthma who are on complex medication regimens. mims.com While these findings are specific to Levodropropizine, they suggest a low potential for such interactions with the racemic this compound, although direct studies on the racemate are not as readily available. The mild bronchodilator effect attributed to dropropizine may even be beneficial in these patient populations. patsnap.com

Electroencephalographic (EEG) Studies in Co-Administration Scenarios

Electroencephalographic (EEG) studies are valuable tools for objectively assessing the CNS effects of drugs and their interactions. Research in this area has highlighted significant differences between this compound and its levo-isomer, Levodropropizine.

In human pharmacology studies, the co-administration of Levodropropizine with benzodiazepines did not modify the EEG pattern. e-lactancia.org A French clinical study that compared EEG recordings under normal conditions, after benzodiazepine (B76468) administration, and after the combined administration of benzodiazepines and Levodropropizine, confirmed the absence of a synergistic effect. prolekare.cz A slight shift to a lower wave frequency observed after benzodiazepine administration was not altered by the concurrent administration of Levodropropizine. prolekare.cz

Animal studies further support these findings. In one study evaluating barbiturate-induced sleeping time in cats, Levodropropizine demonstrated weaker effects on the EEG compared to the racemic this compound. researchgate.net Furthermore, a study in a rat model of pentylenetetrazol-induced epilepsy showed that Levodropropizine significantly suppressed seizure activity, as measured by a decrease in the mean EEG spike wave percentage score from 76.8% in the placebo group to as low as 7.6% in the high-dose group. researchgate.net These EEG studies collectively indicate that Levodropropizine has a minimal impact on central neuronal activity, both alone and when co-administered with CNS depressants like benzodiazepines, in contrast to the more pronounced CNS effects observed with the racemic mixture. nih.govresearchgate.net

Table 2: Summary of Drug Interaction Research Findings for Dropropizine and Levodropropizine

| Interacting Drug Class | Finding for this compound (Racemic) | Finding for Levodropropizine |

|---|---|---|

| CNS Depressants (e.g., Alcohol, Sedatives) | Potential for enhanced sedative effects; higher doses associated with CNS impairment. patsnap.comnih.gov | Animal studies show no potentiation of effects from alcohol or benzodiazepines. e-lactancia.org Minimal CNS impairment in human studies. nih.gov |

| Medications Affecting Respiratory Function | Generally considered non-depressant, but caution advised with other respiratory depressants. patsnap.comgoogle.com | Does not suppress respiratory function or central respiratory drive in response to hypercapnia. prolekare.czall-imm.com |

| Antibiotics | Potential for interaction mentioned, but specific studies are lacking. patsnap.com | No interactions observed in clinical studies. nih.govprolekare.czprolekare.cz |

| Antifungal Agents | Potential for metabolic interaction mentioned, but specific studies are lacking. patsnap.com | No specific interaction studies found. |

| Bronchopulmonary Therapies (β2-agonists, Corticosteroids, etc.) | Limited specific data, but generally considered safe. | No interactions observed in clinical studies. nih.govprolekare.czprolekare.cz |

| Benzodiazepines (EEG Studies) | Expected to have greater CNS effects based on psychomotor studies. nih.gov | No modification of EEG pattern when co-administered. e-lactancia.orgprolekare.cz |

Advanced Synthesis and Analytical Methodologies

Chemical Synthesis Approaches for (+)-Dropropizine

The preparation of enantiomerically pure this compound can be achieved through various synthetic strategies, including the synthesis of the racemic mixture followed by resolution, or through direct enantioselective pathways.

The synthesis of racemic dropropizine (B1670954) is commonly achieved through the reaction of 1-phenylpiperazine (B188723) with a suitable three-carbon building block. One established method involves the coupling of 1-phenylpiperazine with glycidol (B123203) (1,2-epoxy-3-hydroxypropane). informahealthcare.com Another common approach utilizes 3-chloro-1,2-propanediol (B139630) as the electrophilic component.

A representative synthesis of racemic dropropizine involves the reaction of phenylpiperazine and 3-chloro-1,2-propanediol in the presence of anhydrous potassium carbonate in acetone (B3395972). The mixture is refluxed for several hours. After filtration of the reaction mixture while hot, the filtrate is cooled to induce crystallization. The crude product can then be purified by recrystallization from acetone to yield white crystalline racemic dropropizine. guidechem.com

Table 1: Example of Racemic Dropropizine Synthesis

| Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Condition | Yield | Purity (HPLC) |

|---|---|---|---|---|---|---|

| Phenylpiperazine | 3-Chloro-1,2-propanediol | Anhydrous potassium carbonate | Acetone | Reflux for 7 hours | ~66% | >92% |

Data sourced from a study on dropropizine synthesis. guidechem.com

Enantioselective synthesis aims to directly produce the desired enantiomer, in this case, this compound, thereby avoiding the need for subsequent resolution steps. Several strategies have been developed to achieve this.

One approach starts from an optically active precursor, such as (+)-1,2-isopropylidene-sn-glycerol. This starting material is converted to its corresponding tosylate, followed by deketalization to yield (-)-glycerol-1-tosylate. This intermediate is then condensed with 1-phenylpiperazine to produce the (S)-enantiomer, levodropropizine (B346804). google.comgoogleapis.com A significant drawback of this method is the use of benzene (B151609) as a solvent and the requirement of an excess of 1-phenylpiperazine, which is economically unfavorable. informahealthcare.comgoogle.com

A more direct and industrially scalable method involves the use of optically pure 3-halo-1,2-propanediols. For instance, the reaction of 1-phenyl-piperazine with (S)-3-chloro-1,2-propanediol in the presence of a base like sodium hydroxide (B78521) yields this compound with high optical purity (>99.5%). google.comgoogleapis.com This method is advantageous due to the commercial availability of the chiral starting material and the high enantiomeric purity of the final product, often eliminating the need for extensive purification. google.com

Another innovative chemo-enzymatic approach begins with dichloroacetone. Monosubstitution with sodium benzoate, followed by a stereoselective reduction using baker's yeast (Saccharomyces cerevisiae), affords the corresponding chlorohydrin. This chiral intermediate is then converted to levodropropizine and can be enantiomerically enriched through fractional crystallization. researchgate.net

Optical resolution is a technique used to separate a racemic mixture into its individual enantiomers. For dropropizine, enzymatic resolution has proven to be an effective method.

One such method employs lipases from Pseudomonas cepacia supported on ceramic particles or diatomite. researchgate.netnih.gov In this process, the racemic dropropizine is subjected to enzymatic acylation using oxime esters in an organic solvent. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated forms. For example, using this technique, (S)-dropropizine can be obtained while the (R)-dropropizine is converted to (R)-dropropizine monoacetate. The (R)-dropropizine monoacetate can then be chemically hydrolyzed to yield the pure (R)-enantiomer. The enantioselectivity of this reaction is influenced by factors such as the choice of lipase, the structure of the oxime ester, and the solvent. researchgate.netnih.gov The use of O-acetyl benzophenone (B1666685) oxime has been shown to result in high enantioselectivity. nih.gov

In recent years, flow chemistry using microreactors has emerged as a sustainable and efficient alternative to traditional batch processing in chemical synthesis. A study on the flow synthesis of dropropizine from phenylpiperazine and glycidol has demonstrated the potential of this technology. abq.org.br

The reaction was carried out in a capillary microreactor, and the effects of temperature, residence time, and reagent concentration on the reaction yield were investigated. The study found that the highest yield of 92.8% was achieved at a temperature of 80°C with a mean residence time of 12 minutes and a total reagent concentration of 0.8 M. abq.org.br Interestingly, at higher temperatures (100°C), the formation of by-products was observed, suggesting that precise temperature control is crucial for optimizing the synthesis in a flow system. abq.org.br

Table 2: Comparison of Batch vs. Flow Synthesis of Dropropizine

| Synthesis Method | Temperature (°C) | Mean Residence Time (min) | Yield (%) |

|---|---|---|---|

| Batch | 80 | 20 | 90.8 |

| Flow | 80 | 12 | 92.8 |

| Flow | 80 | 20 | 77.0 |

| Flow | 60 | 20 | 52.5 |

| Flow | 40 | 20 | 78.7 |

Data adapted from a study on the flow synthesis of dropropizine. abq.org.br

Optical Resolution Techniques for Enantiomer Separation

Analytical Techniques for Quantitative Determination

Accurate and precise analytical methods are essential for the quality control of this compound, ensuring its purity and enantiomeric integrity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

HPLC methods for dropropizine analysis can be broadly categorized into two types: reversed-phase HPLC for the determination of the total drug substance and chiral HPLC for the separation and quantification of the individual enantiomers.

For the analysis of dropropizine in its racemic form or as a single enantiomer without chiral differentiation, reversed-phase HPLC with a C18 column is commonly employed. informahealthcare.com The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer, with the pH adjusted to between 3 and 8. informahealthcare.com Isocratic elution is more common than gradient elution, with flow rates generally ranging from 0.5 to 1.4 mL/min. informahealthcare.com Detection is usually performed using a UV detector.

Chiral HPLC is indispensable for the enantioselective analysis of dropropizine. This technique utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers. Several types of CSPs have been successfully used for the separation of dropropizine enantiomers, including polysaccharide-based columns like Chiralpak AD-H and Chiralpak IG-3. informahealthcare.comresearchgate.netinnovareacademics.in

An isocratic chiral HPLC method has been developed for the simultaneous determination of levodropropizine, its enantiomer dextrodropropizine, and the impurity 1-phenylpiperazine. innovareacademics.ininnovareacademics.in This method uses a Chiralpak AD-H column with a mobile phase composed of n-hexane, anhydrous ethanol, and diethylamine (B46881) (55:45:0.1 v/v/v) at a flow rate of 1.4 mL/min, with UV detection at 254 nm. innovareacademics.ininnovareacademics.in Another method utilizes a Chiralpak IG-3 column with a mobile phase of methanol and 0.05% diethylamine at a flow rate of 0.5 mL/min, coupled with mass spectrometry (MS) for detection, which is particularly useful for analyzing biological samples. informahealthcare.comnih.gov

Table 3: Examples of Chiral HPLC Methods for Dropropizine Enantiomer Separation

| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Application |

|---|---|---|---|---|

| Chiralpak AD-H | n-hexane:ethanol:diethylamine (55:45:0.1 v/v/v) | 1.4 | UV (254 nm) | Raw material and tablets |